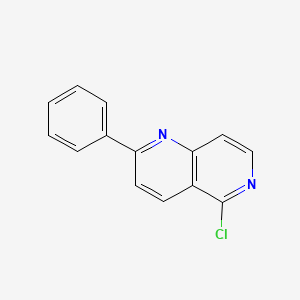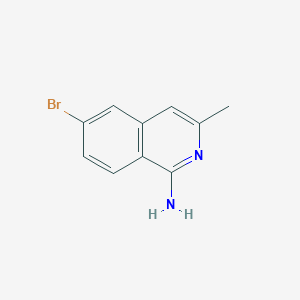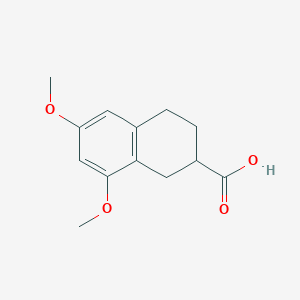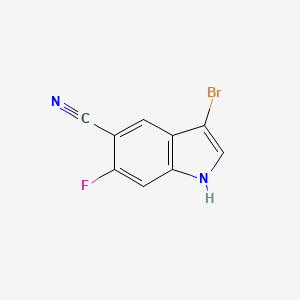![molecular formula C13H22N2O2 B11872299 N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11872299.png)
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropylmethyl group, an oxa-azaspirodecane core, and a carboxamide functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[45]decane-3-carboxamide typically involves a multi-step process One common method includes the reaction of cyclopropylmethylamine with a suitable spirocyclic precursor The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki or Heck reactions, to form the spirocyclic core
Industrial Production Methods
In an industrial setting, the production of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The spirocyclic core can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It serves as a probe to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of novel materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. The cyclopropylmethyl group contributes to the overall hydrophobic interactions, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-cyclopentyl-2-methyl-1-oxo-8-[(pyridin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide
Uniqueness
N-(Cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide is unique due to its oxa-azaspirodecane core, which imparts distinct chemical and biological properties. The presence of the oxa group enhances the compound’s stability and reactivity compared to similar spirocyclic compounds. Additionally, the specific arrangement of functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H22N2O2 |
|---|---|
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-8-10-1-2-10)11-7-13(17-9-11)3-5-14-6-4-13/h10-11,14H,1-9H2,(H,15,16) |
Clave InChI |
ZVICLFFNXLSCKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC(=O)C2CC3(CCNCC3)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


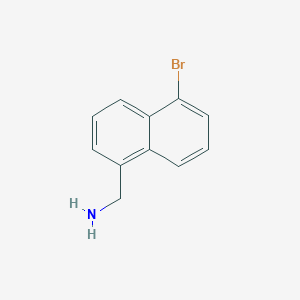
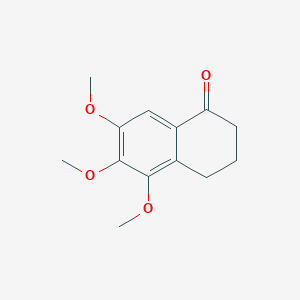
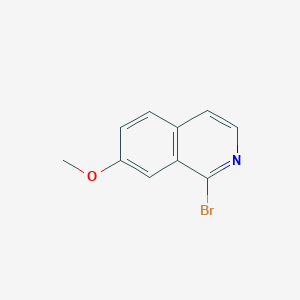
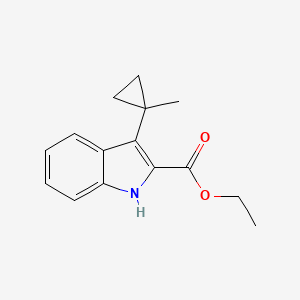

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
